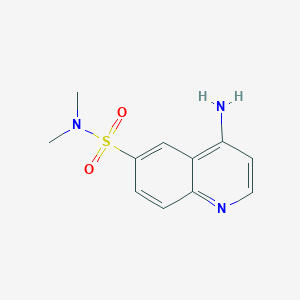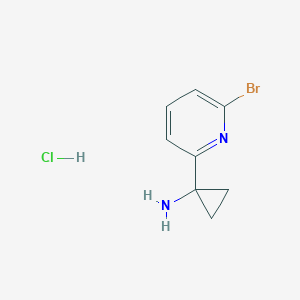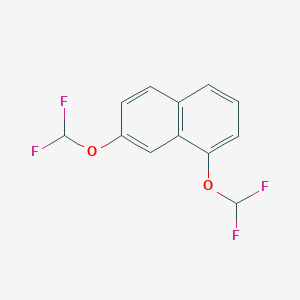
4-iodo-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of an iodine atom attached to the indane ring system, which consists of a fused benzene and cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-inden-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 4-iodo-2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted indanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-iodo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-ol: Lacks the iodine atom, making it less reactive in halogen bonding.
4-fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom instead of iodine, which affects its chemical reactivity and biological activity.
4-chloro-2,3-dihydro-1H-inden-1-ol:
Uniqueness
4-iodo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions and its ability to form halogen bonds, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
4-iodo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 |
Clave InChI |
XUCKSCXOFNCXRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















